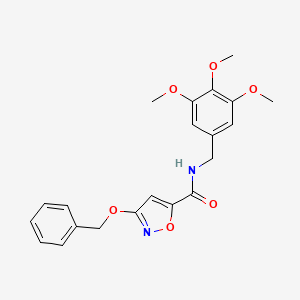
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide, also known as BTB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide has been shown to have potential applications in drug development, particularly in the treatment of cancer. Studies have shown that 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to changes in the expression of genes involved in cell growth and survival, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease. Additionally, 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide has been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide is its specificity for HDAC inhibition, which may reduce the risk of side effects associated with non-specific HDAC inhibitors. Additionally, 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide has been shown to have good bioavailability and may be suitable for oral administration. However, one limitation of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide is its relatively low potency compared to other HDAC inhibitors.
Future Directions
There are several future directions for research on 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide. One area of interest is the development of more potent derivatives of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide that may be more effective in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide and its effects on gene expression. Finally, clinical trials are needed to determine the safety and efficacy of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide in humans.
Synthesis Methods
The synthesis of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide involves the reaction of 3,4,5-trimethoxybenzylamine with 3-(benzyloxy)isoxazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected with hydrogenation to yield 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide.
properties
IUPAC Name |
3-phenylmethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-25-16-9-15(10-17(26-2)20(16)27-3)12-22-21(24)18-11-19(23-29-18)28-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCCTVAIJWPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852506.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2852512.png)

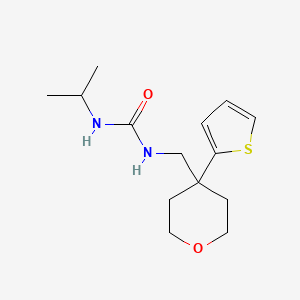
![8-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2852516.png)
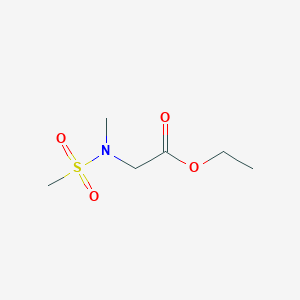
![N-(cyanomethyl)-N-phenyl-2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2852520.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)

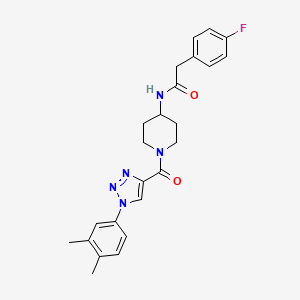
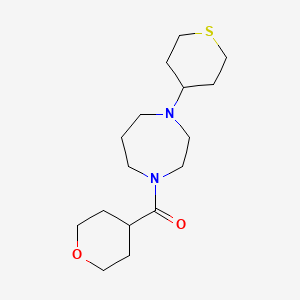
![6-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2852529.png)